6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 2,6-difluorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and environmentally benign reagents are often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid
- 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid
Uniqueness
6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H6F2N2O2 |
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Molecular Weight |
236.17 g/mol |
IUPAC Name |
6-(2,6-difluorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6F2N2O2/c12-6-2-1-3-7(13)10(6)8-4-9(11(16)17)15-5-14-8/h1-5H,(H,16,17) |
InChI Key |
DEOPMAOXEDJHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)C(=O)O)F |
Origin of Product |
United States |
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